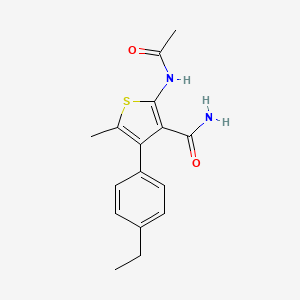![molecular formula C11H10F3N3O B5698180 1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole](/img/structure/B5698180.png)
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole is a chemical compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the 3-(trifluoromethyl)phenoxyethyl intermediate.
Coupling with 1,2,4-Triazole: The phenoxyethyl intermediate is then coupled with 1,2,4-triazole under suitable conditions, often involving the use of a base and a solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Uniqueness
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole is unique due to its specific combination of a trifluoromethyl group with a 1,2,4-triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-2-1-3-10(6-9)18-5-4-17-8-15-7-16-17/h1-3,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYQAPWZPTYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=NC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)
![2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B5698120.png)
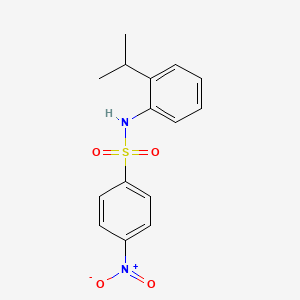
![2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
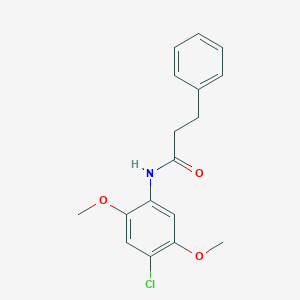
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
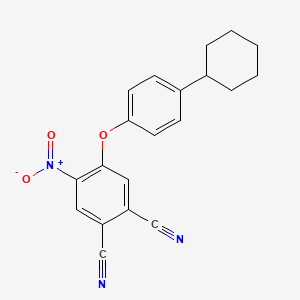
![N-[(E)-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
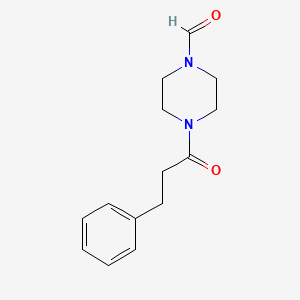
![N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide](/img/structure/B5698194.png)
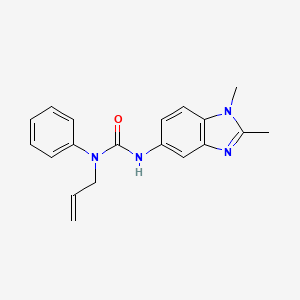
![2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-4-one](/img/structure/B5698205.png)
